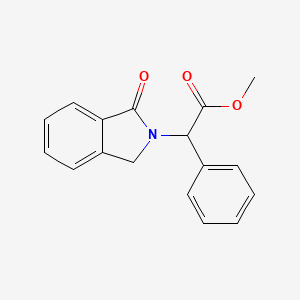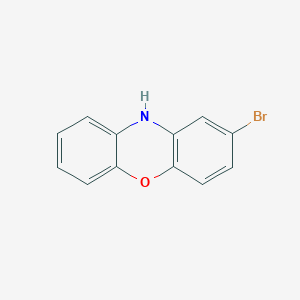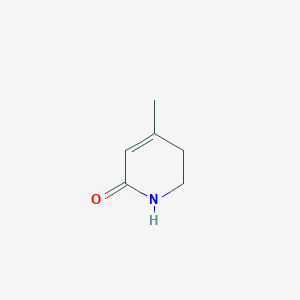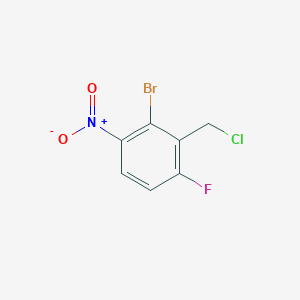
2-Bromo-3-(chloromethyl)-4-fluoro-1-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-(chloromethyl)-4-fluoro-1-nitrobenzene is an aromatic compound characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(chloromethyl)-4-fluoro-1-nitrobenzene typically involves multi-step reactions starting from a suitable benzene derivative. One common method includes:
Nitration: Introducing a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Sequential introduction of bromine and fluorine atoms through electrophilic aromatic substitution reactions.
Chloromethylation: Adding a chloromethyl group using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-(chloromethyl)-4-fluoro-1-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine and bromine atoms can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Oxidation: The chloromethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products Formed
Aminobenzene derivatives: From the reduction of the nitro group.
Carboxylic acids: From the oxidation of the chloromethyl group.
Substituted benzenes: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-Bromo-3-(chloromethyl)-4-fluoro-1-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs due to its functional groups that can be modified to enhance biological activity.
Materials Science: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-(chloromethyl)-4-fluoro-1-nitrobenzene depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The electron-withdrawing nitro group increases the electrophilicity of the benzene ring, facilitating the substitution of halogens by nucleophiles.
Reduction: The nitro group is reduced to an amine through a series of electron transfer steps involving the catalyst and reducing agent.
Oxidation: The chloromethyl group is oxidized through the formation of intermediate species such as aldehydes before forming the final carboxylic acid product.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-fluoro-1-nitrobenzene: Lacks the chloromethyl group, making it less reactive in certain nucleophilic substitution reactions.
3-Chloromethyl-4-fluoro-1-nitrobenzene: Lacks the bromine atom, which may affect its reactivity and applications.
2-Bromo-3-(methyl)-4-fluoro-1-nitrobenzene: Contains a methyl group instead of a chloromethyl group, altering its chemical properties.
Uniqueness
2-Bromo-3-(chloromethyl)-4-fluoro-1-nitrobenzene is unique due to the combination of its functional groups, which provide a versatile platform for various chemical transformations. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for a wide range of reactivity and applications in different fields.
Propriétés
Formule moléculaire |
C7H4BrClFNO2 |
|---|---|
Poids moléculaire |
268.47 g/mol |
Nom IUPAC |
3-bromo-2-(chloromethyl)-1-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C7H4BrClFNO2/c8-7-4(3-9)5(10)1-2-6(7)11(12)13/h1-2H,3H2 |
Clé InChI |
RADDCROZIAHUFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)CCl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


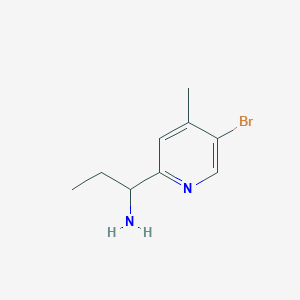
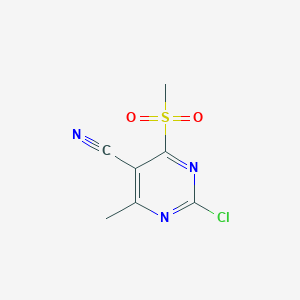

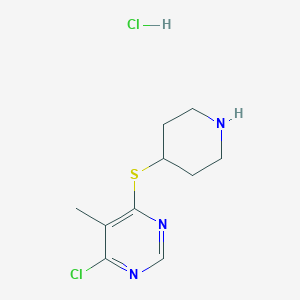


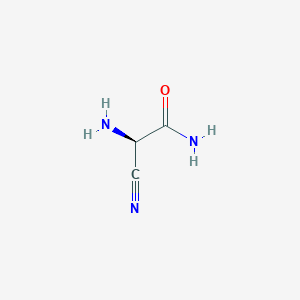
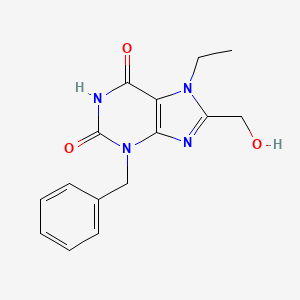

![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propylphenyl)-2-thioxo-](/img/structure/B12967069.png)
![Methyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide](/img/structure/B12967070.png)
